Tenofovir DF (brand name: Viread) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 2 years of age and older who weigh at least 22 lb (10 kg). Tenofovir DF is always used in combination with other HIV medicines.
Tenofovir disoproxil fumarate (a prodrug of tenofovir), marketed by Gilead Sciences under the trade name Viread, belongs to a class of antiretroviral drugs known as nucleotide analogue reverse transcriptase inhibitors (nRTIs). This drug is prescribed in combination with other drugs for the management of HIV infection as well as for Hepatitis B therapy. Tenofovir disoproxil was initially approved in 2001.
Tenofovir Disoproxil Fumarate is a pro-drug, fumaric acid salt form of tenofovir, a nucleoside reverse transcriptase inhibitor analog of adenosine. Tenofovir disoproxil fumarate is prescribed to treat HIV and chronic hepatitis B virus (HBV) in adults.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Tenofovir disoproxil
CAS No.: 201341-05-1
Cat. No.: VC0003777
Molecular Formula: C19H30N5O10P
Molecular Weight: 519.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201341-05-1 |
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Molecular Formula | C19H30N5O10P |
Molecular Weight | 519.4 g/mol |
IUPAC Name | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |
Standard InChI | InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m1/s1 |
Standard InChI Key | JFVZFKDSXNQEJW-CQSZACIVSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |
SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Canonical SMILES | CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |
Boiling Point | 642.7 |
Colorform | White, fine, powder-like crystals |
Melting Point | 113-115 |
Pharmacological Properties
Mechanism of Action
Tenofovir disoproxil's antiviral activity requires sequential metabolic activation:
The diphosphate form competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, causing chain termination . Against HIV-1, it inhibits reverse transcriptase at half-maximal inhibitory concentration (IC) of 0.04–8.5 μM, while HBV polymerase inhibition occurs at 0.12–2.6 μM .
Pharmacokinetics
Key observations:
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Food effects: High-fat meals increase AUC by 40% but light meals show negligible impact, allowing flexible dosing .
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Tissue distribution: Highest concentrations in kidneys (7.5× plasma), liver (4.2×), and intestinal lymphoid tissue .
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CNS penetration: Limited CSF-to-plasma ratio (0.05–0.15) due to anionic charge at physiological pH .
Clinical Applications
Treatment-Naïve Patients
In the pivotal Study 934 (N=517), tenofovir disoproxil/emtricitabine/efavirenz achieved 84% virologic suppression (HIV RNA <50 copies/mL) at 144 weeks, superior to zidovudine/lamivudine/efavirenz (73%, p=0.002) . CD4+ recovery averaged +312 cells/mm, with stratified efficacy across high (>100,000 copies/mL) and low viral loads .
Switch Studies to TAF
The 96-week randomized trial (N=1,436) demonstrated non-inferior viral suppression when switching from tenofovir disoproxil to TAF (93% vs. 89%, p=0.017), with bone mineral density (BMD) improvements in spine (+1.3% vs. -0.7%) and hip (+0.8% vs. -0.4%) .
Hepatitis B Therapy
In Study 102 (HBeAg-positive, N=266), tenofovir disoproxil achieved superior HBV DNA suppression (<400 copies/mL) vs. adefovir at 48 weeks (76% vs. 13%, p<0.001) . Histologic improvement (Knodell score) occurred in 74% vs. 68% (p=0.02), with HBeAg seroconversion rates of 21% at 5 years .
Pre-Exposure Prophylaxis
The landmark iPrEx trial (N=2,499) showed 44% HIV risk reduction with daily tenofovir disoproxil/emtricitabine (95% CI 15–63%, p=0.005), increasing to 92% with ≥90% adherence . Subsequent DISCOVER trial (N=5,387) demonstrated non-inferiority of TAF-based PrEP but with improved renal safety (eGFR decline -5.5 vs. -10.1 mL/min, p=0.041) .
System | Incidence (TDF vs. TAF) | Notes |
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Renal dysfunction | 8.2% vs. 3.1%* | *p<0.001 |
Osteoporosis (hip) | -2.39% vs. -0.62% BMD* | *p<0.001 |
Gastrointestinal | 12% vs. 9% | NS |
Hypophosphatemia | 4.8% vs. 1.2%* | *p=0.03 |
Renal mechanisms: Proximal tubular toxicity arises from mitochondrial DNA depletion via inhibition of human DNA polymerase γ (IC = 0.7 μM) . Urinary β-microglobulin increases 2.1-fold with tenofovir disoproxil vs. 1.3-fold with TAF (p=0.008) .
Special Populations
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Pediatrics: Approved for ≥2 years (≥10 kg), with 48-week data showing 82% HBV DNA suppression in adolescents (N=89), but 6.7% experienced >4% spine BMD loss .
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Pregnancy: No teratogenicity in rats (10× human exposure), but placental transfer occurs (cord blood/maternal ratio 0.6) .
Resistance and Drug Interactions
Resistance Mutations
HIV-1 resistance pathways involve:
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M184V/I: Partially restores sensitivity to tenofovir when combined with K65R
HBV resistance (>8 years data): No signature mutations identified, with 0% genotypic resistance in compliant patients .
Clinically Significant Interactions
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